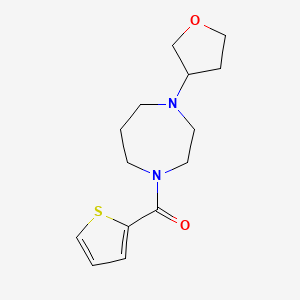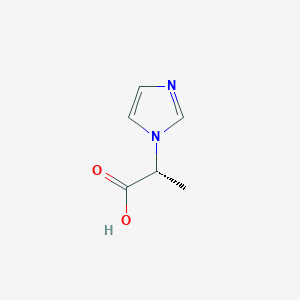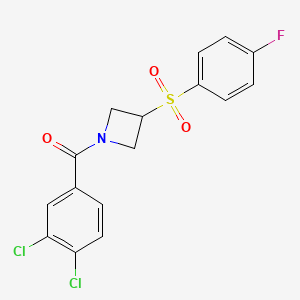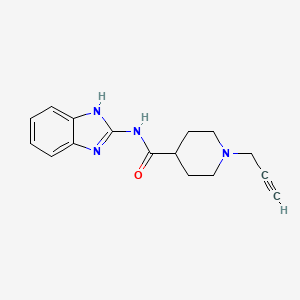
3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
A study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which shares a similar structural motif with the queried compound. The research aimed at developing potent cytotoxins, revealing the compound's potential in organic synthesis and medicinal applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Material Science Applications
In the field of material science, Huang et al. (2006) synthesized a series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties. These compounds exhibit high electron mobilities and serve as effective electron-transport materials for organic light-emitting devices. This highlights the potential use of the compound in the development of new materials for electronic applications (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, He et al. (2020) discovered novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate dioxygenase inhibitors, showcasing the compound's relevance in the development of herbicides and potential therapeutic agents. This research underscores the compound's applicability in drug discovery and agricultural chemistry (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).
Bioactive Compound Synthesis
Poorirani et al. (2018) focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. The study emphasizes the compound's utility in synthesizing bioactive molecules with potential applications in cancer therapy (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine, which is then coupled with 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "3-nitro-4-(trifluoromethyl)aniline", "3,4-dimethylaniline", "2-chloro-3-nitrobenzoic acid", "thionyl chloride", "sodium azide", "sodium hydride", "ethyl acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "a. Nitration: 3-nitro-4-(trifluoromethyl)aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-(trifluoromethyl)nitrobenzene.", "b. Reduction: 3-nitro-4-(trifluoromethyl)nitrobenzene is reduced using sodium hydride in ethyl acetate to yield 3-amino-4-(trifluoromethyl)aniline.", "c. Cyclization: 3-amino-4-(trifluoromethyl)aniline is cyclized using 2-chloro-3-nitrobenzoic acid and thionyl chloride to yield 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Step 2: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Azide formation: 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is reacted with sodium azide in DMF to yield the corresponding azide intermediate.", "b. Reduction: The azide intermediate is reduced using triethylamine and acetic anhydride to yield the corresponding amine intermediate.", "c. Coupling: The amine intermediate is coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine using sodium hydroxide in acetic acid to yield the final product, 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1358706-92-9 |
Fórmula molecular |
C26H19F3N4O3 |
Peso molecular |
492.458 |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-7-12-19(13-16(15)2)33-24(34)20-5-3-4-6-21(20)32(25(33)35)14-22-30-23(31-36-22)17-8-10-18(11-9-17)26(27,28)29/h3-13H,14H2,1-2H3 |
Clave InChI |
QSNJFDPHEGMDNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2955565.png)
![1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2955567.png)


![(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol](/img/structure/B2955572.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2955577.png)
![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)
![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2955584.png)
![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)